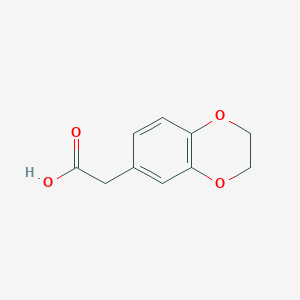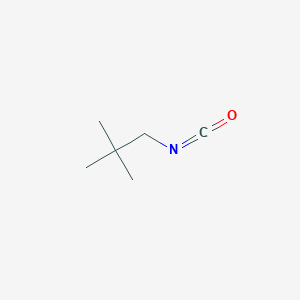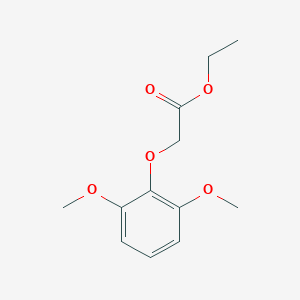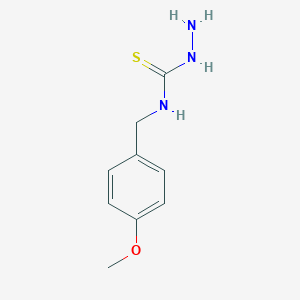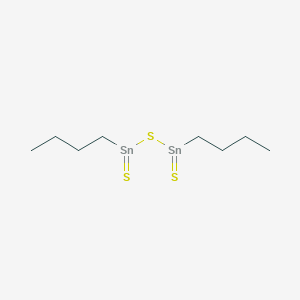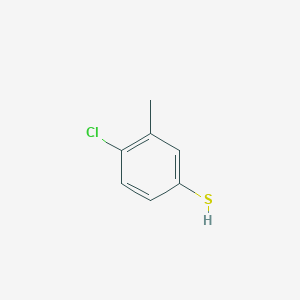![molecular formula C13H21NO2 B096974 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- CAS No. 19343-24-9](/img/structure/B96974.png)
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- is an organic compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a propanol backbone, an isopropylamino group, and a phenylmethoxy group.
科学的研究の応用
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties has shown potential for therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- typically involves multiple steps. One common method includes the reaction of 2-propanol with isopropylamine and a phenylmethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
化学反応の分析
Types of Reactions
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions may be used to modify the amino group or other functional groups within the molecule.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a secondary amine.
作用機序
The mechanism by which 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-: This compound has a similar structure but includes a naphthalenyloxy group instead of a phenylmethoxy group.
2-Propanol, 1-[methyl(1-methylethyl)amino]-: Another related compound with a slightly different amino group arrangement.
Uniqueness
What sets 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHNLBMRIAQKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338881 |
Source


|
| Record name | 1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19343-24-9 |
Source


|
| Record name | 1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

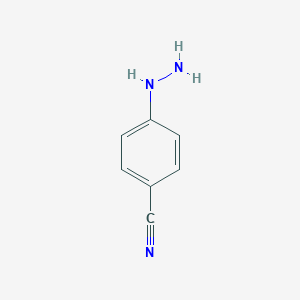
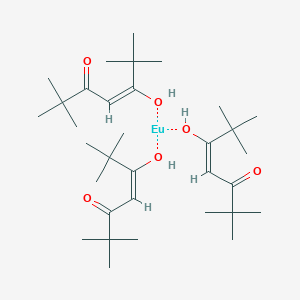
![[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)



